molecular formula C12H15FN2O B2932973 1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone CAS No. 328283-47-2

1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone

Cat. No. B2932973
CAS RN: 328283-47-2
M. Wt: 222.263
InChI Key: UZEZNYRFOKQIKJ-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the family of piperazine derivatives. It is widely used in scientific research as a tool to study the central nervous system and its functions.

Scientific Research Applications

Crystal Structure and Conformation

  • The compound's crystal structure, especially the piperazine ring's conformation, is a focal point in research. For instance, a related compound, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, shows significant chair conformation in the piperazine ring and unique dihedral angles with the fluorophenyl ring, highlighting the importance of structural analysis in understanding these compounds (Zhang et al., 2011).

Synthesis and Structural Analysis

  • Synthesis techniques for derivatives of 1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone and their structural characterization play a significant role in scientific research. A study describes the synthesis of a compound involving a piperazine nucleus, emphasizing the importance of synthesis methods in developing new chemical entities (Mermer et al., 2018).

Electrochemical Synthesis

  • Electrochemical methods are explored for synthesizing phenylpiperazine derivatives. The oxidation of related compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been studied, showing the potential of electrochemical synthesis in producing new derivatives (Nematollahi & Amani, 2011).

Antimicrobial Activity

  • Several studies have focused on the antimicrobial activities of derivatives containing the piperazine moiety. For instance, azole-containing piperazine derivatives have shown significant antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Gan et al., 2010).

Pharmacological Potential

  • The pharmacological potential of 1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone derivatives is a key area of interest. These compounds have been evaluated for activities like antipsychotic effects, highlighting their potential in pharmaceutical applications (Bhosale et al., 2014).

Docking Studies and Drug Development

  • Docking studies of derivatives are significant for understanding their interaction with biological targets. Such research can inform drug development, particularly in the context of targeting specific receptors or biological pathways (Balaraju et al., 2019).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEZNYRFOKQIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one

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